molecular formula C16H12F2N2O2 B2764676 N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide CAS No. 1355605-90-1

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide

Cat. No.: B2764676
CAS No.: 1355605-90-1
M. Wt: 302.281
InChI Key: FHSIIFIJVLBABM-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide: is a chemical compound characterized by the presence of a cyanomethyl group, a difluorophenoxy group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide typically involves the following steps:

    Formation of the Phenylacetamide Core: The phenylacetamide core can be synthesized through the reaction of phenylacetic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable phenol derivative reacts with a fluorinated reagent.

    Addition of the Cyanomethyl Group: The cyanomethyl group is added through a nucleophilic substitution reaction involving a cyanomethylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., sodium azide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the manufacture of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide can be compared with other similar compounds, such as:

    This compound analogs: Compounds with slight modifications in the phenylacetamide or difluorophenoxy groups.

    Phenylacetamide derivatives: Compounds with different substituents on the phenyl ring or amide nitrogen.

    Fluorinated phenoxy compounds: Molecules with varying degrees of fluorination or different phenoxy substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(cyanomethyl)-2-(3,4-difluorophenoxy)-2-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F2N2O2/c17-13-7-6-12(10-14(13)18)22-15(16(21)20-9-8-19)11-4-2-1-3-5-11/h1-7,10,15H,9H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSIIFIJVLBABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NCC#N)OC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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